3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride
CAS No.: 1179360-01-0
Cat. No.: VC15926701
Molecular Formula: C8H9ClF3N3O
Molecular Weight: 255.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179360-01-0 |
---|---|
Molecular Formula | C8H9ClF3N3O |
Molecular Weight | 255.62 g/mol |
IUPAC Name | 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |
Standard InChI | InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |
Standard InChI Key | HPHHYKRGNXWLTP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s systematic IUPAC name, 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide hydrochloride, reflects its core pyridine ring substituted at the 3-position with a methyl group () and at the 4-position with a trifluoromethoxy group (). The amidine functional group () at the 2-position is protonated as a hydrochloride salt . Alternative synonyms include 3-Methyl-4-(trifluoromethoxy)picolinimidamidehydrochloride and DTXSID50704344, as registered in PubChem and EPA DSSTox databases .
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry, yielding an exact mass of 255.0386 Da . The molecular weight of 255.62 g/mol aligns with theoretical calculations incorporating isotopic distributions of chlorine (, 75.8%) and fluorine (, 100%) .
Structural Identifiers
Structural and Electronic Properties
Molecular Geometry
The compound’s 2D structure (Figure 1) features a pyridine ring with substituents at positions 2, 3, and 4. Density functional theory (DFT) calculations predict a planar pyridine core, with the trifluoromethoxy group adopting a perpendicular orientation to minimize steric hindrance . The amidine group forms intramolecular hydrogen bonds with the pyridine nitrogen, stabilizing the hydrochloride salt form .
Table 1: Key Geometric Parameters (Calculated)
Parameter | Value |
---|---|
Pyridine ring bond lengths | 1.34–1.39 Å |
C–O (trifluoromethoxy) | 1.36 Å |
N–H (amidine) | 1.01 Å |
Electronic Effects
The electron-withdrawing trifluoromethoxy group () induces significant polarization in the pyridine ring, increasing electrophilicity at the 2- and 6-positions . This electronic profile enhances reactivity toward nucleophilic agents, particularly at the amidine moiety.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, plausible pathways include:
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Pyridine Functionalization: Starting from 3-methyl-4-hydroxypyridine, trifluoromethoxylation via Ullmann coupling with trifluoromethyl iodide under copper catalysis .
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Amidine Formation: Treatment of the resulting 3-methyl-4-(trifluoromethoxy)picolinonitrile with ammonium chloride and hydrochloric acid in ethanol, yielding the amidine hydrochloride .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield (Theoretical) |
---|---|---|---|
1 | CuI, KCO, DMF | 110°C | 65–70% |
2 | NHCl, HCl, EtOH | Reflux | 80–85% |
Purification and Characterization
Crude product purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization. Purity assessment utilizes HPLC (≥98% by area) and -NMR spectroscopy .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
Spectroscopic Data
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IR (KBr): 3350 cm (N–H stretch), 1675 cm (C=N), 1280 cm (C–F)
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-NMR (DMSO-d): δ 8.45 (s, 1H, NH), 7.92 (d, J=5.1 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 2.51 (s, 3H)
Applications and Biological Relevance
Pharmaceutical Intermediates
The trifluoromethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitor development . Its amidine group serves as a versatile handle for Suzuki-Miyaura couplings or reductive aminations.
Agrochemistry
Fluorinated pyridines are emerging as herbicidal agents. While no direct studies exist, structural analogs show auxin-like activity in plant growth regulation .
Recent Research and Future Directions
2025 Developments
The PubChem record was updated in April 2025, suggesting renewed interest . Potential research avenues include:
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